molecular formula C8H10ClN3S B14621271 N-(5-Chloropyridin-2-yl)-N'-ethylthiourea CAS No. 59180-94-8

N-(5-Chloropyridin-2-yl)-N'-ethylthiourea

Cat. No.: B14621271
CAS No.: 59180-94-8
M. Wt: 215.70 g/mol
InChI Key: JQFPFAXOVNHAPI-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-N’-ethylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a chloropyridine moiety attached to an ethylthiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloropyridin-2-yl)-N’-ethylthiourea typically involves the reaction of 5-chloro-2-aminopyridine with ethyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for N-(5-Chloropyridin-2-yl)-N’-ethylthiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloropyridin-2-yl)-N’-ethylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Chloropyridin-2-yl)-N’-ethylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Chloropyridin-2-yl)-N’-ethylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Chloropyridin-2-yl)-N’-ethylthiourea is unique due to its specific combination of a chloropyridine moiety and an ethylthiourea group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

59180-94-8

Molecular Formula

C8H10ClN3S

Molecular Weight

215.70 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)-3-ethylthiourea

InChI

InChI=1S/C8H10ClN3S/c1-2-10-8(13)12-7-4-3-6(9)5-11-7/h3-5H,2H2,1H3,(H2,10,11,12,13)

InChI Key

JQFPFAXOVNHAPI-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=NC=C(C=C1)Cl

Origin of Product

United States

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